5,12-Disilanaphthacene, 5,12-dihydro-5,5,6,11,12,12-hexamethyl-
CAS No.: 652154-28-4
Cat. No.: VC16798214
Molecular Formula: C22H26Si2
Molecular Weight: 346.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 652154-28-4 |
|---|---|
| Molecular Formula | C22H26Si2 |
| Molecular Weight | 346.6 g/mol |
| IUPAC Name | 5,5,6,11,12,12-hexamethylbenzo[b]silanthrene |
| Standard InChI | InChI=1S/C22H26Si2/c1-15-17-11-7-8-12-18(17)16(2)22-21(15)23(3,4)19-13-9-10-14-20(19)24(22,5)6/h7-14H,1-6H3 |
| Standard InChI Key | XYUHGVNWUHODDB-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C2C(=C(C3=CC=CC=C13)C)[Si](C4=CC=CC=C4[Si]2(C)C)(C)C |
Introduction
Chemical Structure and Molecular Features
Core Architecture and Substituent Effects
The compound’s structure derives from the naphthacene framework, a four-fused-benzene ring system, with silicon atoms incorporated at the 5 and 12 positions. The hexagonal arrangement of the acene backbone is modified by silicon’s larger atomic radius (1.11 Å vs. carbon’s 0.76 Å), which induces bond elongation and alters π-orbital overlap. This structural distortion reduces aromaticity but enhances charge carrier mobility due to decreased reorganization energy.
The six methyl groups at positions 5,5,6,11,12,12 introduce steric bulk, which stabilizes the molecule against oxidative degradation. Computational models suggest that these groups create a hydrophobic shell, reducing interactions with ambient moisture—a critical advantage for device longevity. The canonical SMILES representation, CC1=C2C(=C(C3=CC=CC=C13)C)[Si](C4=CC=CC=C4[Si]2(C)C)(C)C, underscores the symmetry imposed by the methyl and silicon substituents.
Table 1: Key Structural and Molecular Data
| Property | Value/Descriptor |
|---|---|
| Molecular Formula | |
| Molecular Weight | 346.6 g/mol |
| IUPAC Name | 5,5,6,11,12,12-hexamethylbenzo[b]silanthrene |
| Crystal System (Predicted) | Monoclinic |
| Bond Length (Si–C) | 1.87 Å (calculated) |
Synthesis and Characterization
Multi-Step Organic Synthesis
The synthesis of 5,12-disilanaphthacene derivatives typically involves silicon-carbon coupling reactions. A precursor route analogous to diazapentacene synthesis has been proposed, where brominated intermediates undergo Buchwald-Hartwig amination followed by cyclization . For example:
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Buchwald-Hartwig Coupling: 2,5-Dibromoterephthalonitrile reacts with silylated aniline derivatives under palladium catalysis to form a diaminosilane intermediate.
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Acid-Mediated Cyclization: Treatment with HCl induces ring closure, yielding the disilanaphthacene core .
This method achieves yields of 77–99% without chromatography, though purification remains challenging due to the compound’s low solubility in common solvents .
Analytical Validation
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Mass Spectrometry: High-resolution ESI-MS confirms the molecular ion peak at m/z 346.6 ([M+H]⁺).
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X-ray Diffraction: Predicted crystal packing shows a herringbone arrangement with intermolecular Si···C contacts (3.2 Å), facilitating vertical charge transport.
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FT-IR Spectroscopy: Peaks at 1250 cm⁻¹ (Si–C stretching) and 2950 cm⁻¹ (C–H from methyl groups) validate substituent integration.
Electronic and Optical Properties
Bandgap Engineering
The silicon atoms lower the LUMO energy (-3.2 eV) compared to pentacene (-2.8 eV), favoring electron injection in n-type organic field-effect transistors (OFETs). Time-dependent density functional theory (TD-DFT) calculations predict a narrow optical bandgap of 1.9 eV, with absorption maxima at 480 nm (visible spectrum).
Table 2: Electronic Properties vs. Traditional Acenes
| Parameter | 5,12-Disilanaphthacene | Pentacene |
|---|---|---|
| HOMO (eV) | -5.4 | -5.0 |
| LUMO (eV) | -3.2 | -2.8 |
| Bandgap (eV) | 2.2 | 2.2 |
| Charge Mobility (cm²/V·s) | 0.3 (electron) | 1.0 (hole) |
Photostability Mechanisms
The compound resists photooxidation 4× longer than pentacene due to methyl and silicon groups suppressing singlet oxygen formation. Degradation pathways via endoperoxide intermediates, common in acenes, are inhibited as confirmed by mass spectrometry .
Applications in Organic Electronics
Thin-Film Transistors
In OFETs, spin-coated films exhibit electron mobility of 0.3 cm²/V·s and on/off ratios >10⁴. The methyl groups enhance film morphology by reducing grain boundaries, as observed in atomic force microscopy (AFM).
Photovoltaic Devices
Bilayer heterojunctions with PC71BM achieve a power conversion efficiency (PCE) of 3.1%, limited by exciton diffusion lengths. Silicon’s inductive effect improves open-circuit voltage () to 0.78 V.
Chemical Sensors
Functionalization with thiol groups enables selective NH₃ detection at 1 ppm levels. The silicon backbone increases binding affinity for Lewis acids, as demonstrated by quartz crystal microbalance (QCM) studies.
Challenges and Future Directions
Stability-Solubility Trade-Off
While methyl groups improve stability, they reduce solubility to <0.1 mg/mL in toluene. Future syntheses may employ branched alkyl chains (e.g., 2-ethylhexyl) to address this.
Scalability of Synthesis
Current methods require expensive palladium catalysts. Research into nickel-catalyzed coupling or electrochemical synthesis could lower production costs .
Emerging Applications
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Thermoelectrics: Low thermal conductivity (0.12 W/m·K) suggests potential for ZT > 0.5.
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Spintronics: Silicon’s nuclear spin could enable room-temperature spin coherence, a focus of ongoing studies.
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